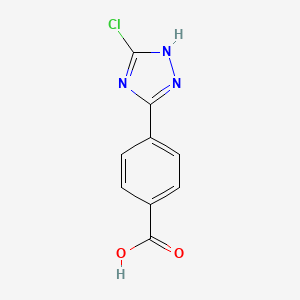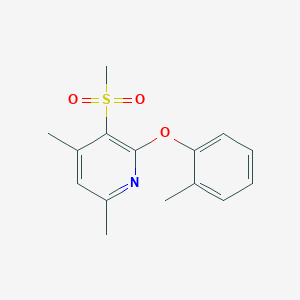
4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid” is a compound that has been synthesized and studied for its potential biological activities . It belongs to the class of compounds known as 1,2,4-triazoles, which are five-membered heterocycles containing two carbon atoms and three nitrogen atoms . These compounds are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” and its hybrids has been reported in the literature . The structures of these compounds were confirmed by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” and its hybrids was established by NMR and MS analysis . The IR absorption spectra of some related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and its hybrids have been described in the literature .Applications De Recherche Scientifique
Supramolecular Chemistry and Crystal Structure
A study by Lin Liu and Zhengbo Han (2022) describes the preparation of a three-dimensional supermolecule based on 4-(1,2,4-triazol-1-yl)benzoic acid under solvothermal conditions. This research illustrates the compound's potential in forming intricate molecular architectures through hydrogen bonding, contributing to the development of novel materials with specific physical properties (Lin Liu & Zhengbo Han, 2022).
Transition Metal Complexes and Luminescence Sensing
Another study conducted by Da-Wei Wang et al. (2018) synthesized and characterized four supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives. These complexes exhibited good thermal stability and showed potential in luminescence sensing of metal ions and nitroaromatic compounds, indicating their usefulness in environmental monitoring and materials science (Da-Wei Wang et al., 2018).
Organic Synthesis and Catalysis
Seema Sahi et al. (2014) reported an unprecedented method for converting (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids, showcasing the compound's role in synthesizing triazolo[3,4-b][1,3,4]thiadiazoles. This study highlights the compound's application in organic synthesis, offering pathways to produce various biologically active molecules (Seema Sahi et al., 2014).
Coordination Chemistry and Iron Complexes
Research by S. Steinhauser et al. (2005) investigated the complex formation of related ligands with Fe(III) and Fe(II), focusing on their stability, redox properties, and potential in medical applications. This work contributes to the understanding of metal-ligand interactions and their implications for drug development and bioinorganic chemistry (S. Steinhauser et al., 2005).
Environmental Chemistry and Photodecomposition
D. Crosby and E. Leitis (1969) studied the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid. Their findings on the conversion to hydroxybenzoic acids and benzoic acid itself under UV irradiation provide valuable insights into the degradation of environmental pollutants (D. Crosby & E. Leitis, 1969).
Analyse Biochimique
Biochemical Properties
Compounds containing the 1,2,4-triazole ring have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Molecular Mechanism
1,2,4-triazole compounds often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some 1,2,4-triazole hybrids have shown changes in their effects over time .
Dosage Effects in Animal Models
Some 1,2,4-triazole hybrids have shown dose-dependent effects .
Metabolic Pathways
Compounds containing the 1,2,4-triazole ring are often involved in various metabolic pathways .
Transport and Distribution
Compounds containing the 1,2,4-triazole ring often interact with various transporters or binding proteins .
Subcellular Localization
Compounds containing the 1,2,4-triazole ring often have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propriétés
IUPAC Name |
4-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHPTDNLKRJKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)
![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713695.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2713697.png)





![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)
